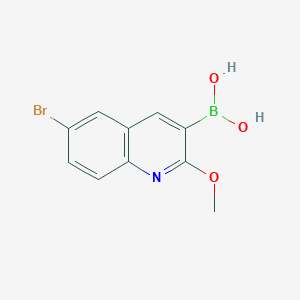

(6-Bromo-2-methoxyquinolin-3-yl)boronic acid

Description

Significance of Boronic Acids in Organic Synthesis

Boronic acids, characterized by the R-B(OH)₂ functional group, are organoboron compounds that have become indispensable tools in modern organic chemistry. nih.gov Their stability, generally low toxicity, and ease of handling make them superior to many other organometallic reagents. nih.gov The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon (C-C) bonds. nih.gov This reaction's tolerance of a wide array of functional groups has made it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.comrsc.org

Beyond cross-coupling, boronic acids act as Lewis acids and can form reversible covalent complexes with diols, amino acids, and other nucleophilic biological molecules. nih.gov This property is increasingly exploited in the design of chemical sensors and drug delivery systems. nih.gov

Overview of Quinoline (B57606) Core Structures in Academic Investigation

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged" structure in medicinal chemistry. chim.it This designation stems from its recurring presence in a multitude of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. acs.orgprepchem.com

Quinoline derivatives have been central to the development of drugs for treating malaria (e.g., quinine, chloroquine), bacterial infections (fluoroquinolones), and cancer. ed.ac.uk The quinoline nucleus serves as a versatile template that can be functionalized at various positions, allowing chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with biological targets, such as enzymes and receptors. acs.org Kinases, a class of enzymes often implicated in cancer, are a particularly important target for quinoline-based inhibitors. scienceopen.com

Positioning of (6-Bromo-2-methoxyquinolin-3-yl)boronic Acid within Quinoline Chemical Space

This compound (CAS No: 2131782-57-3) is a strategically designed synthetic intermediate that combines the key chemical features of both boronic acids and functionalized quinolines. Its structure is tailored for sequential and regioselective chemical modifications, making it a valuable building block in multi-step synthetic campaigns.

Physicochemical Properties

The key properties of the compound are summarized in the table below.

| Property | Value |

| CAS Number | 2131782-57-3 |

| Molecular Formula | C₁₀H₉BBrNO₃ |

| Molecular Weight | 281.90 g/mol |

| Physical Form | Powder or crystals |

| Storage | Store in freezer (-20°C), inert atmosphere |

Data sourced from supplier information. mdpi.com

Synthetic Strategy and Chemical Reactivity

While specific, peer-reviewed synthesis routes for this exact compound are not extensively published, its preparation can be inferred from established methodologies for creating aryl boronic acids. A common approach involves the use of a precursor such as 3,6-dibromo-2-methoxyquinoline. Through a lithium-halogen exchange at the more reactive 3-position, an organolithium intermediate is formed. This intermediate is then quenched with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate) followed by acidic workup to yield the final boronic acid. chemicalbook.com

The utility of this compound lies in its distinct reactive sites:

The Boronic Acid Group (C-3): This moiety is primed for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl substituents at the 3-position of the quinoline core.

The Bromo Group (C-6): The bromine atom provides a second handle for another cross-coupling reaction, allowing for the late-stage functionalization of the benzene portion of the quinoline ring. This dual functionality permits the synthesis of complex, tri-substituted quinolines through sequential, site-selective reactions.

The Methoxy (B1213986) Group (C-2): This group modifies the electronic properties of the quinoline ring system and can influence the reactivity of the other positions.

Applications in Research

This compound is primarily positioned as an advanced intermediate in discovery chemistry, particularly for the synthesis of potential therapeutic agents. The ability to introduce diverse substituents at both the C-3 and C-6 positions allows for the systematic exploration of a chemical space to optimize biological activity. For instance, in the development of kinase inhibitors, the quinoline core can act as a hinge-binding motif, while the substituents introduced via the boronic acid and bromo functionalities can be tailored to interact with other regions of the enzyme's active site. rsc.org

A representative Suzuki-Miyaura reaction utilizing this building block is outlined below.

Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Aryl Halide (Ar-X) | Pd(PPh₃)₄ | Na₂CO₃ | 6-Bromo-3-aryl-2-methoxyquinoline |

This initial coupling leaves the C-6 bromine atom intact for a subsequent reaction, demonstrating the compound's role as a versatile platform for building molecular complexity.

Properties

IUPAC Name |

(6-bromo-2-methoxyquinolin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BBrNO3/c1-16-10-8(11(14)15)5-6-4-7(12)2-3-9(6)13-10/h2-5,14-15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKAPPVKZFURTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC(=C2)Br)N=C1OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BBrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 2 Methoxyquinolin 3 Yl Boronic Acid

Precursor Synthesis: 6-Bromo-2-methoxyquinoline (B1337744)

The immediate precursor required for the boronation reaction is 6-bromo-2-methoxyquinoline. This compound can be synthesized through several established methods, primarily involving the modification of a pre-existing quinoline (B57606) core.

One common and effective method starts from 2-chloro-6-bromoquinoline. prepchem.com This synthesis involves a nucleophilic aromatic substitution reaction where the chloro group at the 2-position is displaced by a methoxy (B1213986) group. The reaction is typically carried out by heating 2-chloro-6-bromoquinoline with sodium methoxide (B1231860) in a methanol (B129727) solvent. prepchem.com

Another approach begins with 6-bromo-2-[1H]-quinolone. In this method, the quinolone is treated with a methylating agent, such as trimethyloxoniumtetrafluoroborate, in a suitable solvent like dichloromethane (B109758) to yield the desired 2-methoxyquinoline (B1583196) product. prepchem.com

Table 1: Synthetic Methods for 6-Bromo-2-methoxyquinoline

| Starting Material | Reagents | Solvent | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2-Chloro-6-bromoquinoline | Sodium methoxide (NaOCH₃) | Methanol (CH₃OH) | Heated under reflux for 16 hours | prepchem.com |

| 6-Bromo-2-[1H]-quinolone | Trimethyloxoniumtetrafluoroborate ((CH₃)₃OBF₄) | Dichloromethane (CH₂Cl₂) | Stirred for 48 hours under nitrogen | prepchem.com |

Boronation Strategies for Quinoline Systems

Once the 6-bromo-2-methoxyquinoline precursor is obtained, the critical boronation step is performed. Several strategies exist for introducing a boronic acid group onto a quinoline ring, with the choice of method often depending on the substitution pattern of the starting material.

Directed Ortho-Metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgunblog.fr The principle relies on the presence of a "directing metalation group" (DMG) on the ring. wikipedia.org This group, typically containing a heteroatom like oxygen or nitrogen, coordinates to an organolithium reagent, such as n-butyllithium. This coordination brings the strong base into proximity with a specific ortho-proton, facilitating its removal (deprotonation) to form a lithiated intermediate. wikipedia.orgbaranlab.org

In the case of 6-bromo-2-methoxyquinoline, both the quinoline nitrogen and the 2-methoxy group can potentially act as DMGs. The methoxy group is a well-known DMG that directs lithiation to the adjacent C3 position. wikipedia.org The resulting aryllithium species can then be trapped with an electrophilic boron source, like a trialkyl borate (B1201080), to form the desired boronic acid derivative after workup. This approach offers high regioselectivity, targeting the C3 position exclusively over other potentially reactive sites. wikipedia.org

A more common and direct route for this specific target molecule involves a lithium-halogen exchange followed by quenching with a borate ester. This method takes advantage of the bromine atom at the 3-position, which is not present in the precursor described but would be required for this specific pathway. If starting from 3,6-dibromo-2-methoxyquinoline, this method would be highly effective. The general principle, however, is well-established for the synthesis of 3-quinolylboronic acids from 3-bromoquinolines. chemicalbook.com

The process begins with the treatment of the bromo-quinoline with a strong organolithium base at very low temperatures, typically -78 °C. chemicalbook.com This induces a rapid bromine-lithium exchange, selectively forming the 3-lithioquinoline intermediate. This reactive organometallic species is then immediately "quenched" by adding an electrophilic borate ester. chemicalbook.comorgsyn.org The resulting boronate complex is subsequently hydrolyzed during aqueous workup to yield the final boronic acid. chemicalbook.com This entire sequence is often referred to as a "lithiation-borylation" reaction. bris.ac.ukbris.ac.uku-tokyo.ac.jp

The key reagent for initiating the bromine-lithium exchange is an alkyllithium, with n-butyllithium (n-BuLi) being the most commonly used. chemicalbook.comorgsyn.org n-BuLi is a powerful base and nucleophile that readily reacts with aryl bromides at low temperatures to replace the bromine atom with lithium. researchgate.net This reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), to ensure the stability of the highly reactive organolithium intermediates. chemicalbook.com The low temperature (-78 °C) is crucial to prevent side reactions, such as the decomposition of the lithiated species or unwanted reactions with other functional groups on the molecule. chemicalbook.com

While n-butyllithium alone is sufficient for the bromine-lithium exchange pathway, other strong bases are central to alternative deprotonation strategies like DoM. Lithium amides, such as Lithium diisopropylamide (LDA) and Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are very strong, non-nucleophilic bases often used for the deprotonation of less acidic protons on aromatic rings. uwindsor.ca

In some lithiation reactions, additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) are used in conjunction with n-BuLi. wpmucdn.comnih.gov TMEDA is a bidentate ligand that chelates to the lithium ion, breaking up the aggregate structures of n-BuLi in solution. baranlab.orgwpmucdn.com This increases the effective basicity of the reagent and can accelerate the rate of metalation. baranlab.org These amine bases are therefore critical tools for achieving metalation when a more reactive site for halogen-metal exchange is not available.

The final step in the boronation sequence is the trapping of the newly formed 3-lithio-6-bromo-2-methoxyquinoline intermediate with an electrophilic boron compound. Trialkyl borates, such as triisopropyl borate (B(O-i-Pr)₃), are excellent reagents for this purpose. chemicalbook.comorgsyn.org Triisopropyl borate is a colorless, moisture-sensitive liquid that serves as the source of the boron atom. jsc-aviabor.com

The electron-deficient boron atom in triisopropyl borate is readily attacked by the nucleophilic carbon of the aryllithium intermediate. This forms a tetracoordinate boronate "ate" complex. nih.gov Upon the addition of an acidic aqueous solution during workup, this boronate ester is hydrolyzed, cleaving the isopropyl ester groups and yielding the final (6-Bromo-2-methoxyquinolin-3-yl)boronic acid product. chemicalbook.com

Table 2: General Lithiation-Borylation Reaction Details

| Step | Reagent Class | Specific Example | Purpose | Typical Conditions | Reference |

|---|---|---|---|---|---|

| 1. Lithiation | Organolithium Reagent | n-Butyllithium (n-BuLi) | Bromine-lithium exchange | THF, -78 °C | chemicalbook.com |

| 2. Borate Quench | Borate Ester | Triisopropyl borate | Forms boronate ester intermediate | -78 °C to 0 °C | chemicalbook.comorgsyn.org |

| 3. Hydrolysis | Aqueous Acid | Hydrochloric acid (HCl) | Forms the final boronic acid | 0 °C to room temperature | chemicalbook.com |

Lithiation-Mediated Borate Quenching Reactions

Purification and Isolation Techniques for Quinoline Boronic Acids

The purification and isolation of quinoline boronic acids, including this compound, are critical steps to ensure the removal of impurities such as starting materials, reagents, and by-products from the crude reaction mixture. The choice of purification method depends on the physical state of the compound (e.g., solid or oil), its polarity, and the nature of the impurities. Several standard and advanced techniques are employed to achieve high purity, which is often essential for subsequent applications like cross-coupling reactions.

Recrystallization

Recrystallization is a widely used and effective technique for purifying solid aryl boronic acids. The principle involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which causes the desired compound to crystallize out, leaving impurities dissolved in the mother liquor. The selection of an appropriate solvent system is crucial for successful recrystallization. For aryl boronic acids, a range of solvents has been proven effective. researchgate.netreddit.com In some cases, derivatization into a salt followed by recrystallization and subsequent acidification can yield the pure boronic acid. researchgate.netgoogle.com A patent related to a similar quinoline structure describes the use of anhydrous methanol or anhydrous diethyl ether for recrystallization. google.com

Interactive Table: Common Solvents for Recrystallization of Boronic Acids

| Solvent(s) | Compound Type | Reference |

| Benzene (B151609) | Aryl Boronic Acid | researchgate.net |

| Dichloroethane | Aryl Boronic Acid | researchgate.net |

| Ethyl Acetate (B1210297) (EtOAc) | Aryl Boronic Acid | researchgate.net |

| Hot Ethanol | Aryl Boronic Acid | reddit.com |

| Hot Water | Aryl Boronic Acid | reddit.com |

| Anhydrous Methanol | 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline | google.com |

| Anhydrous Diethyl Ether | 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline | google.com |

Chromatographic Methods

Chromatography is a versatile tool for the purification of quinoline boronic acids, applicable to both solid and oil-based products. The separation is based on the differential partitioning of the compound and impurities between a stationary phase and a mobile phase.

Silica Gel Column Chromatography : This is a standard method for purifying boronic acids with low to mild polarity. researchgate.net The selection of the eluent system is critical for achieving good separation. For more polar compounds, solvents like acetone (B3395972) or methanol can be incorporated into the mobile phase. researchgate.net In the synthesis of some quinoline derivatives, flash column chromatography using a mobile phase of 2-4% methanol in dichloromethane has been successfully employed. acs.org For challenging separations, the addition of a modifier, such as a trace amount of acetic acid, to the solvent system can improve the resolution. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is frequently used for the analysis and purification of quinoline derivatives. nih.govresearchgate.net This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. It is particularly effective for separating compounds with different hydrophobicities. The retention behavior of quinoline derivatives in RP-HPLC has been studied, providing a basis for developing effective purification protocols. nih.govresearchgate.netasianpubs.org

Other Chromatographic Techniques : For certain boronate esters, column chromatography using neutral alumina (B75360) has been reported as a successful purification strategy. researchgate.net

Interactive Table: Chromatographic Purification Parameters for Quinoline Boronic Acids and Derivatives

| Technique | Stationary Phase | Mobile Phase / Eluent | Compound Type | Reference |

| Column Chromatography | Silica Gel | Acetone or Methanol containing eluents | Polar Boronic Acids | researchgate.net |

| Flash Chromatography | Silica Gel | 2-4% Methanol in Dichloromethane | Fluorinated Quinoline Derivatives | acs.org |

| Column Chromatography | Neutral Alumina | Hexane | Boronate Ester | researchgate.net |

| RP-HPLC | C18 (Octadecyl silica) | Acetonitrile (B52724)/Buffer | Quinoline Derivatives | nih.govresearchgate.netasianpubs.org |

Extraction and Washing

Liquid-liquid extraction is a fundamental technique used during the workup process to separate the desired product from impurities based on their differing solubilities in two immiscible liquid phases.

Acid-Base Extraction : Since aryl boronic acids have properties similar to phenols, they can be ionized in a basic solution. wordpress.com Washing an organic solution of the crude product with an aqueous base (e.g., sodium hydroxide, sodium carbonate) can extract the boronic acid into the aqueous layer as its boronate salt. The aqueous layer can then be separated, acidified to precipitate the pure boronic acid, and the product can be collected by filtration or extracted back into an organic solvent. researchgate.networdpress.com

Specialized Extraction : A specific method for separating boronic acids from their corresponding esters involves extraction with sorbitol. This process selectively pulls the free boronic acid into the aqueous phase, leaving the less polar boronate ester in the organic layer. reddit.com

Purification via Derivatization

In some instances, purification is facilitated by converting the boronic acid into a stable, crystalline derivative. This derivative can be easily purified by recrystallization, after which the original boronic acid is regenerated.

Diethanolamine (B148213) Adducts : Boronic acids can react with diethanolamine to form stable, crystalline adducts. These adducts can often be precipitated from solvents like ether, separating them from soluble impurities. The pure boronic acid can then be recovered from the adduct. reddit.com

Potassium Trifluoroborate Salts : Another strategy involves the conversion of boronic acids to their corresponding potassium trifluoroborate salts. These salts are often highly crystalline and stable, making them amenable to purification by recrystallization. reddit.com

Reactivity and Reaction Mechanisms of 6 Bromo 2 Methoxyquinolin 3 Yl Boronic Acid

Fundamental Reactivity of Boronic Acids

Boronic acids, characterized by the R-B(OH)₂ functional group, are a cornerstone of modern organic synthesis, primarily due to their role in the formation of carbon-carbon and carbon-heteroatom bonds. pharmiweb.com Their stability, low toxicity, and ease of preparation contribute to their widespread use. boronmolecular.com

The most prominent reaction involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . musechem.com This palladium-catalyzed reaction couples an organoboron compound, such as a boronic acid, with an organic halide or pseudohalide. musechem.commt.com The versatility of this reaction has made it a staple in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. boronmolecular.com

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex. yonedalabs.comlibretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step typically requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species. yonedalabs.comorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. yonedalabs.comlibretexts.org

| Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into the R-X bond. | Pd(II) complex |

| Transmetalation | Transfer of the organic group from boron to palladium. | Organopalladium intermediate |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Final product and Pd(0) |

This table provides a simplified overview of the Suzuki-Miyaura coupling mechanism.

Beyond the Suzuki coupling, boronic acids participate in a range of other important transformations, including the Chan-Lam coupling for C-N and C-O bond formation and the Liebeskind-Srogl coupling of thiol esters. pharmiweb.com Their ability to act as Lewis acids also allows them to form reversible covalent complexes with diols, a property exploited in the development of sensors and for molecular recognition. boronmolecular.comacs.org

Role of the Quinoline (B57606) Moiety in Directed Reactions

The quinoline ring system, a fused bicyclic heterocycle containing nitrogen, is a significant scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. orientjchem.orgnih.govrsc.org The electronic properties and the presence of the nitrogen heteroatom in the quinoline moiety of (6-Bromo-2-methoxyquinolin-3-yl)boronic acid can significantly influence its reactivity.

Functionalization of the quinoline ring through C-H activation is a powerful tool in synthetic chemistry, allowing for the selective introduction of various functional groups. rsc.org The nitrogen atom in the quinoline ring can act as a directing group, influencing the regioselectivity of these reactions. For instance, in metal-catalyzed reactions, the nitrogen can coordinate to the metal center, bringing the catalyst into proximity with specific C-H bonds and facilitating their activation.

The electronic nature of the quinoline ring, being relatively electron-deficient, can also affect the reactivity of the attached boronic acid. This can modulate the nucleophilicity of the organic group during the transmetalation step of cross-coupling reactions. Furthermore, the steric bulk of the quinoline system can play a role in the approach of reagents and catalysts.

In some contexts, quinoline N-oxides are used to enable a broader substrate scope in functionalization reactions. For example, a metal-free cross-coupling of quinoline N-oxides with boronic acids has been developed, proceeding through a proposed Petasis-type reaction mechanism where the boronic acid coordinates to the N-oxide, facilitating a nucleophilic attack at the C2-position of the quinoline.

Stereochemical Considerations in Reactions Involving this compound

While this compound itself is not chiral, it can be involved in reactions that create stereogenic centers. The stereochemical outcome of such reactions is a critical aspect of modern asymmetric synthesis.

In cross-coupling reactions that form C(sp³)–C(sp³) bonds, controlling both the relative and absolute stereochemistry is a significant challenge. nih.gov When a boronic acid is coupled with a chiral electrophile, or when a chiral boronic ester is used, the stereochemistry of the product is of paramount importance.

For instance, in the iridium-catalyzed allylic alkylation, the stereochemistry of the product can be influenced by the reaction pathway. An outer-sphere mechanism can lead to inversion of stereochemistry at the reacting center of the boronic ester. nih.gov The development of stereodivergent methods, which can produce any of the possible stereoisomers of a product, is a key area of research. nih.gov

The preservation of stereochemistry is also a notable feature in certain Suzuki coupling reactions. For example, the coupling of acyclic (Z)-β-haloacroleins with aryl boronic acids has been shown to proceed with retention of the double bond geometry, highlighting the stereospecificity of the reaction under particular conditions. richmond.edu While specific studies on the stereochemical control in reactions involving this compound are not detailed in the provided search results, the general principles of stereoselective and stereospecific cross-coupling reactions would apply. The steric and electronic properties of the substituted quinoline ring could potentially influence the stereochemical outcome of reactions where new chiral centers are formed.

Applications in Advanced Organic Synthesis

C-C Bond Formation Methodologies

The primary application of (6-Bromo-2-methoxyquinolin-3-yl)boronic acid in organic synthesis is centered around the creation of new C-C bonds. This is predominantly achieved through transition-metal-catalyzed reactions where the boronic acid functional group acts as the organometallic nucleophile.

Palladium catalysis is a powerful tool for forming C-C bonds with high efficiency and functional group tolerance. This compound is an excellent substrate for these transformations, particularly the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound with an organic halide or triflate.

The Suzuki-Miyaura reaction is one of the most robust methods for constructing biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. This compound can be coupled with a wide array of aryl and heteroaryl halides to introduce the 6-bromo-2-methoxyquinolin-3-yl moiety into new molecular frameworks.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling with Aryl and Heteroaryl Halides

Coupling with Benzyl (B1604629) Bromides

Table 1: Hypothetical Reaction Conditions for Coupling with Benzyl Bromide This table represents typical conditions for such transformations, as direct experimental data for this specific reaction is not available in the provided search results.

| Entry | Benzyl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Benzyl bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | N/A |

Coupling with Substituted Pyridines

The synthesis of molecules containing both quinoline (B57606) and pyridine (B92270) rings is of great interest in medicinal chemistry. This compound can be coupled with various substituted bromopyridines or chloropyridines to generate 6-bromo-2-methoxy-3-(pyridin-yl)quinolines. These reactions expand the chemical space for drug discovery programs targeting enzymes like tyrosine kinases. cu.edu.eg The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with heteroaromatic halides which can sometimes be challenging substrates. For instance, the coupling of 3-pyridylboronic acid with 3-bromoquinoline (B21735) has been successfully achieved using a palladium acetate (B1210297) catalyst with triphenylphosphine (B44618) as the ligand. orgsyn.org

Table 2: Representative Conditions for Coupling with Substituted Pyridines Based on general procedures for similar heteroaryl couplings, as specific data for the title compound is limited.

| Entry | Pyridine Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | N/A |

Catalyst Systems and Ligand Effects (e.g., Pd(PPh₃)₄)

The success of the Suzuki-Miyaura coupling heavily relies on the selection of an appropriate palladium catalyst and ligand system. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and versatile catalyst for a range of cross-coupling reactions. orgsyn.org It is effective due to its ability to readily undergo oxidative addition with the organic halide and facilitate the subsequent transmetalation and reductive elimination steps of the catalytic cycle.

For more challenging couplings, or to improve reaction rates and yields, other catalyst systems are often employed. These typically consist of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine (B1218219) ligand. The ligand's electronic and steric properties play a critical role; bulky and electron-rich ligands such as SPhos or XPhos can enhance catalytic activity, particularly with less reactive halides like chlorides or sterically hindered substrates.

Base Optimization in Suzuki-Miyaura Reactions (e.g., Cs₂CO₃)

A base is an essential component in the Suzuki-Miyaura reaction, required to activate the boronic acid for the transmetalation step by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction outcome.

Cesium carbonate (Cs₂CO₃) is often a highly effective base, particularly in couplings involving heteroaryl substrates or when milder reaction conditions are desired. Its high solubility in organic solvents and the nature of the cesium cation can promote the catalytic cycle. Other commonly used bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The optimal base is determined empirically for each specific reaction, depending on the substrates, catalyst, and solvent system.

Synthetic Utility as a Key Intermediate for Complex Molecular Architectures

The principal application of this compound is its role as a critical intermediate in the synthesis of high-value, complex molecules, particularly those with pharmaceutical relevance.

This compound is a pivotal building block in the synthesis of diarylquinoline (DARQ) compounds. This class of molecules is of significant interest due to the discovery of bedaquiline (B32110), a potent drug used for the treatment of tuberculosis. nih.gov The synthesis of bedaquiline analogs and related diarylquinoline structures frequently employs this boronic acid to construct the core "A/B" quinoline portion of the final molecule.

In a typical synthetic route, the boronic acid is coupled with a functionalized aryl or benzyl bromide via a Suzuki-Miyaura reaction. This step efficiently forges the key carbon-carbon bond that links the quinoline system to another aromatic ring, establishing the foundational diaryl framework. For example, in the synthesis of A/B unit 36 , a precursor for a bedaquiline analogue, this compound (28 ) was successfully coupled with bromide 35 under palladium catalysis. nih.gov Similarly, the synthesis of other diarylquinolines has been achieved by coupling this boronic acid with various suitably functionalized benzyl bromides. researchgate.net

Below is a data table summarizing a representative Suzuki-Miyaura coupling reaction to form a diarylquinoline precursor.

nih.govresearchgate.net| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | Functionalized Benzyl Bromide | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] | Cesium Carbonate (Cs2CO3) | Toluene / DMF | Diarylquinoline Precursor |

The synthesis of diarylquinolines is a specific subset of a broader class of reactions for which this compound is an excellent precursor: the synthesis of advanced heterobiaryls. Heterobiaryls—structures containing two directly linked heteroaromatic rings—are privileged motifs in medicinal chemistry.

The reactivity of this boronic acid in palladium-catalyzed Suzuki-Miyaura couplings makes it an ideal partner for linking its quinoline core to a wide variety of other heterocyclic systems. nih.govnih.gov The bromo-substituent at the 6-position of the quinoline ring is retained during the Suzuki coupling at the 3-position. This orthogonal reactivity is highly advantageous, as the bromine atom can be used as a handle for subsequent cross-coupling reactions (e.g., cyanation or amination), allowing for the late-stage functionalization and diversification of the resulting heterobiaryl products. nih.govsemanticscholar.org This strategic utility solidifies the role of this compound as a versatile precursor for constructing complex and functionally diverse heterobiaryl molecules.

Derivatization and Analogue Synthesis of 6 Bromo 2 Methoxyquinolin 3 Yl Boronic Acid

The structural framework of (6-Bromo-2-methoxyquinolin-3-yl)boronic acid offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These derivatization strategies can be broadly categorized into modifications of the boronic acid group and functionalization of the quinoline (B57606) ring system. Such modifications are instrumental in exploring the structure-activity relationships of resulting compounds.

Academic Research Applications in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Bioactive Quinoline (B57606) Derivatives (Pre-clinical Focus)

The core structure of (6-Bromo-2-methoxyquinolin-3-yl)boronic acid provides a scaffold that can be systematically modified. This allows researchers to synthesize analogs and probe the molecular features essential for therapeutic effects, particularly in the realm of infectious diseases.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have been crucial in optimizing potency and specificity.

| Modification Strategy | Impact on Lipophilicity | Observed Effect on Activity |

| Introduction of alkyl chains | Increases | Activity may increase up to an optimal chain length, then decrease. |

| Addition of polar groups (e.g., -OH, -NH2) | Decreases | Can improve solubility but may reduce cell membrane permeability. |

| Halogen substitution (e.g., replacing Br with Cl or F) | Modulates | Fine-tunes electronic and lipophilic properties to optimize target binding. |

The substituents on the quinoline ring play a determinative role in the biological profile of the resulting molecules. nih.gov The this compound scaffold allows for derivatization, particularly at the boronic acid position, to introduce a wide variety of side chains. The nature of these substituents—their size, shape, and electronic properties—directly influences how the molecule interacts with its biological target. For instance, the bromine atom at the C-6 position and the methoxy (B1213986) group at the C-2 position are crucial for the activity of certain diarylquinoline compounds. The bromine atom, in particular, contributes significantly to the binding affinity of these compounds to their enzymatic targets. General SAR studies on substituted quinolines have shown that the type and position of substituents are critical for their antimicrobial and antiproliferative effects. nih.govmdpi.com

| Substituent Position | Type of Substituent | General Influence on Biological Activity |

| C-3 (from boronic acid) | Complex aryl and alkyl side chains | Crucial for establishing key interactions with the target protein; variations significantly alter potency. |

| C-6 (Bromo) | Halogen | Often essential for potent activity, contributing to binding affinity through halogen bonding or hydrophobic interactions. |

| C-2 (Methoxy) | Small alkoxy group | Influences the electronic nature of the quinoline ring and can be important for maintaining the optimal conformation for target binding. |

A primary application of derivatives synthesized from this compound is in the discovery of novel antimicrobial agents. These efforts have led to the identification of specific molecular targets and the elucidation of their mechanisms of action.

A landmark achievement stemming from research with quinoline derivatives is the development of Bedaquiline (B32110), a diarylquinoline synthesized using intermediates related to this compound. Bedaquiline represents a new class of antibiotics for treating multi-drug resistant tuberculosis. nih.gov Its mechanism of action is the specific inhibition of the proton pump of bacterial ATP synthase, a crucial enzyme for energy production in bacteria. nih.gov Bedaquiline binds to the c-subunit of the F0 region of the ATP synthase, effectively stalling the enzyme's rotation and shutting down cellular energy production, leading to bacterial death. nih.gov This mode of action is distinct from that of previously existing antibiotics, making it a vital tool against resistant strains. The 6-bromo-2-methoxyquinoline (B1337744) core is essential for this inhibitory activity.

| Compound/Class | Specific Target | Mechanism of Inhibition | Result |

| Bedaquiline (Diarylquinoline) | Subunit c of ATP synthase | Binds to the F0 rotor ring, blocking proton translocation and inhibiting enzyme rotation. | Depletion of cellular ATP and bacterial death. nih.gov |

While the inhibition of ATP synthase is the most prominent example, the quinoline scaffold is recognized for its ability to interact with a wide range of biological targets. Research into various quinoline derivatives has explored their potential to modulate other essential bacterial enzymes. Although direct studies originating from this compound for the enzymes tryptophan synthase and MmpL3 (Mycobacterial Membrane Protein Large 3) are less specific in the public domain, the broader class of quinoline compounds has been investigated against these and other targets. MmpL3, for instance, is an essential transporter for mycolic acids in mycobacteria and is a validated drug target. The structural features of quinoline derivatives make them attractive candidates for designing inhibitors against such complex membrane-associated targets.

Target Identification and Mechanistic Investigation (Pre-clinical Models)

Bromodomain Inhibition

Bromodomain-containing proteins are epigenetic readers that recognize acetylated lysine (B10760008) residues on proteins, playing a critical role in gene transcription. nih.gov Their dysregulation is implicated in numerous cancers, making them attractive therapeutic targets. nih.gov Research has focused on developing selective inhibitors for specific bromodomain families.

Within the BAF chromatin remodeling complexes, the bromodomain-containing protein 7 (BRD7) has been identified as a key factor in multiple malignancies, including prostate cancer. nih.gov However, a lack of selective chemical probes has hindered the study of its specific functions. In a notable study, researchers utilized crystal structures to identify a unique binding pocket exclusive to the BRD7 bromodomain. This structural insight guided the synthesis of a series of ligands designed to occupy this specific region. The effort led to the identification of inhibitors with submicromolar binding affinity and increased selectivity for BRD7 over other bromodomains like BRD9. Binding mode analysis confirmed that these inhibitors occupy the unique binding cleft while maintaining crucial interactions with key asparagine and tyrosine residues essential for binding acetylated lysine. These selective compounds serve as valuable tools for investigating the biochemical role of the PBAF complex in gene regulation, particularly in androgen receptor-dependent transcription in prostate cancer models. nih.gov

Receptor Tyrosine Kinase Inhibition (e.g., c-Met)

Receptor tyrosine kinases (RTKs) are cell surface receptors that play crucial roles in cellular processes such as growth, differentiation, and metabolism. The aberrant activation of RTKs is a common driver of cancer cell proliferation and survival. Consequently, small molecule inhibitors targeting these kinases are a major focus of anticancer drug development. The quinoline core structure is a well-established scaffold for kinase inhibitors.

One such RTK, c-Met, is frequently implicated in tumor growth, invasion, and metastasis. The development of c-Met inhibitors is an active area of research. Similarly, the Epidermal Growth Factor Receptor (EGFR) is another critical RTK target in cancer therapy. nih.gov Research has demonstrated that novel quinoline derivatives can exhibit significant cytotoxic effects against cancer cell lines like A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). nih.gov For instance, certain synthesized quinoline compounds have shown potent EGFR inhibition profiles with IC50 values in the nanomolar range, comparable to standard drugs. nih.gov The this compound scaffold is a valuable starting material for synthesizing libraries of such kinase inhibitors, allowing for systematic modification to optimize potency and selectivity against targets like c-Met and EGFR. nih.govsemanticscholar.org

In Vitro Biological Activity Studies of Derivatives (e.g., Against Mycobacterium tuberculosis)

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the emergence of multidrug-resistant (MDR-TB) strains. austinpublishinggroup.comacs.org This has created an urgent need for new antitubercular drugs with novel mechanisms of action. nih.gov The quinoline nucleus is a proven pharmacophore in this area, famously represented by the FDA-approved drug bedaquiline, a diarylquinoline that has become a model for designing new antitubercular agents. austinpublishinggroup.comnih.gov

Numerous studies have demonstrated the potent in vitro activity of quinoline derivatives against Mtb. nih.gov

Activity against Replicating and Non-Replicating Mtb : Researchers have identified quinoline-based compounds with submicromolar activity against replicating Mtb. acs.org Importantly, many of these compounds also show activity against non-replicating "persistent" bacteria, which are notoriously difficult to eradicate with standard treatments. acs.org

Efficacy Against Drug-Resistant Strains : Certain quinoline-isoxazole derivatives have been shown to retain their anti-TB activity against strains resistant to common drugs like rifampin and isoniazid. acs.org

Diverse Chemical Scaffolds : By modifying the quinoline core, various classes of derivatives have been synthesized and tested. For example, series of quinoline-based hydrazones, ureas, and pyrazoles have been evaluated, with hydrazone derivatives often showing particularly strong antibacterial and antituberculosis activities. nih.gov

Mechanism of Action : While some quinoline derivatives, like fluoroquinolones, act by inhibiting DNA gyrase, others possess different mechanisms. austinpublishinggroup.combohrium.com For instance, some novel quinolines have been found to target the essential bacterial cell division protein FtsZ, highlighting a pathway to develop agents with new modes of action. nih.gov

The table below summarizes the in vitro antitubercular activity of selected quinoline derivatives, showcasing their potency.

| Compound Class | Target Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Quinoline-isoxazole Derivative (7g) | Replicating Mtb | 0.77 µM | acs.org |

| Quinoline-isoxazole Derivative (13) | Replicating Mtb | 0.95 µM | acs.org |

| General Quinoline Derivatives | Mtb H37Rv (sensitive) | 0.34–0.41 µM | researchgate.net |

| 2-(quinolin-4-yloxy)acetamides | Mtb | As low as 0.05 µM | austinpublishinggroup.com |

Computational Chemistry Studies on Quinoline Derivatives

Computational chemistry serves as a powerful tool in modern drug discovery, enabling the rational design and analysis of novel compounds before their costly and time-consuming synthesis. rsc.orgrsc.org For quinoline derivatives, these in silico methods are widely used to predict biological activity, understand drug-target interactions, and evaluate pharmacokinetic profiles. ekb.egresearchgate.net

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.comresearchgate.net It is extensively used to study the interaction between a ligand (e.g., a quinoline derivative) and its protein target at the atomic level.

Target Identification and Validation : Docking studies help elucidate the mechanism of action of quinoline derivatives by modeling their binding to the active sites of key enzymes or receptors. nih.gov For example, docking has been used to show how quinoline compounds interact with the active site of EGFR, forming strong interactions with key amino acid residues. nih.gov

Structure-Activity Relationship (SAR) Analysis : By comparing the docking scores and binding modes of a series of derivatives, researchers can understand why certain structural modifications lead to increased or decreased biological activity. rjptonline.org

Virtual Screening : Docking can be used to screen large virtual libraries of quinoline derivatives against a specific protein target to identify the most promising candidates for synthesis and biological testing. ekb.eg

The following table presents examples of molecular docking studies performed on quinoline derivatives against various biological targets.

| Biological Target | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|

| EGFR | Anticancer | Identified strong interactions with key active site amino acids. | nih.gov |

| DNA Gyrase | Antibacterial | Binding energies ranged from –6.0 to –7.33 kcal/mol, with interactions similar to ciprofloxacin. | bohrium.com |

| Cyclooxygenase (COX-1) | Anti-inflammatory | Docking scores for quinoline-thiadiazole derivatives ranged from -8.56 to -5.87 Kcal/mol. | rjptonline.org |

| Various Bacterial Proteins (e.g., Gyrase B) | Antibacterial | Identified compounds with high binding affinities (e.g., ΔG = -9.611). | ekb.eg |

Prediction of Physicochemical and Pharmacokinetic Properties

For a molecule to be a successful drug, it must possess a suitable profile of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Computational models are routinely used to predict these properties, collectively known as pharmacokinetics, as well as fundamental physicochemical characteristics. nih.gov

Physicochemical Properties : Key properties like lipophilicity (log P), solubility, molecular weight, and hydrogen bonding capacity are calculated. ekb.egnih.gov These are often assessed against frameworks like Lipinski's Rule of Five to determine a compound's "drug-likeness" and potential for oral bioavailability. ekb.eg

ADME Prediction : In silico tools can predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, and metabolic stability. nih.govresearchgate.net For example, SwissADME is a tool used to predict favorable physicochemical and pharmacokinetic properties for novel compounds. researchgate.net This early-stage assessment helps to filter out candidates that are likely to fail later in development due to poor pharmacokinetics. nih.gov

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. nih.govacs.org These methods go beyond the classical mechanics view of molecular docking to offer insights into chemical reactions and molecular properties. nih.govrsc.org

Electronic Properties : DFT is used to calculate fundamental electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. ekb.egnih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Reaction Mechanism Analysis : Quantum calculations can map out the entire energy profile of a chemical reaction, including the structures of transition states. rsc.orgacs.org This is invaluable for understanding reaction mechanisms, predicting the feasibility of synthetic routes, and explaining observed regioselectivity or stereoselectivity. rsc.orgrsc.org

Molecular Property Prediction : These calculations can also determine other properties such as dipole moments and molecular electrostatic potential maps, which help in understanding how a molecule will interact with its biological target and its environment. nih.gov

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for providing detailed information about the atomic arrangement and mass of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), within a molecule.

¹H NMR Spectroscopy: In the characterization of (6-Bromo-2-methoxyquinolin-3-yl)boronic acid, ¹H NMR spectroscopy is used to confirm the presence and arrangement of hydrogen atoms on the quinoline (B57606) ring system and the methoxy (B1213986) group. A patent describing the synthesis of this compound reports the following ¹H NMR spectral data in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆):

| Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|

| 8.44 | s | Aromatic CH |

| 8.15-8.18 | m | Aromatic CH (3H) |

| 7.76 | dd, J = 8.8, 2.3 Hz | Aromatic CH |

| 7.68 | d, J = 8.9 Hz | Aromatic CH |

| 3.99 | s | Methoxy (OCH₃) |

The signals in the aromatic region (7.68-8.44 ppm) are characteristic of the quinoline ring protons, and the singlet at 3.99 ppm confirms the presence of the methoxy group. researchgate.net The multiplicity and coupling constants (J values) provide further information about the connectivity of the protons. researchgate.net

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information is critical for confirming the molecular weight of the compound.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI MS): Research literature reports the use of APCI MS for the analysis of this compound. The observed mass-to-charge ratios were m/z 282.0 and 284.0, corresponding to the protonated molecule [M+H]⁺. The presence of two signals with a roughly 1:1 intensity ratio is characteristic of a compound containing a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Other Mass Spectrometry Data: A patent document reports a mass spectrometry result as [M-OH+OMe] = 296.2. researchgate.net This likely corresponds to a derivative of the boronic acid formed under the conditions of the mass spectrometry experiment.

| Technique | Observed m/z | Interpretation |

|---|---|---|

| APCI MS | 282.0, 284.0 | [M+H]⁺ |

| MS | 296.2 | [M-OH+OMe] |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of chemical compounds in pharmaceutical and chemical research. In the context of the synthesis of compounds derived from this compound, HPLC is used to ensure the purity of the final products is greater than 95%. researchgate.net

While a specific HPLC method for the analysis of this compound itself is not detailed in the available literature, a general method used for related compounds involves a Sunfire C18 column with a gradient elution system. researchgate.net The mobile phase typically consists of acetonitrile (B52724) (containing 0.05% trifluoroacetic acid) and water (containing 0.05% trifluoroacetic acid), with a gradient running from 5% to 95% acetonitrile. researchgate.net Detection is commonly performed using UV detectors at wavelengths of 214 nm and 254 nm. researchgate.net

Super-critical Fluid Chromatography (SFC) for Diastereomer Separation

Super-critical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral compounds. However, as this compound is an achiral molecule and does not have diastereomers, SFC for the purpose of diastereomer separation is not applicable.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the molecule. This data is then compared to the theoretical percentages calculated from the molecular formula (C₁₀H₉BBrNO₃) to confirm the empirical formula and assess the purity of the sample. Specific elemental analysis data for this compound has not been reported in the reviewed scientific literature.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The synthesis of functionalized quinoline (B57606) boronic acids, including (6-Bromo-2-methoxyquinolin-3-yl)boronic acid, is a key area for future development. While established methods exist, research is moving towards more efficient, scalable, and environmentally benign processes. A promising direction is the advancement of palladium-catalyzed borylation reactions, which can introduce a boron moiety at specific positions on the quinoline ring. rsc.org Future work will likely focus on:

Direct C-H Borylation: Developing catalytic systems that can directly convert a C-H bond on the quinoline ring to a C-B bond would be a significant step forward in atom economy, eliminating the need for pre-functionalized halogenated precursors.

Improved Catalysts and Ligands: The design of new palladium catalysts and ligands aims to improve reaction yields, reduce catalyst loading, and enhance functional group tolerance, allowing for the synthesis of more complex quinoline boronic acids. rsc.org

Flow Chemistry: Implementing continuous flow technologies for the synthesis could offer better control over reaction parameters, improve safety, and facilitate large-scale production.

Alternative Borylation Reagents: Exploring new boron-containing reagents beyond the commonly used bis(pinacolato)diboron (B136004) (B2pin2) could lead to milder reaction conditions and different reactivity profiles. rsc.org

One innovative approach involves a multi-step process that includes cyclization, protection, amidine formation, and a final Suzuki coupling with a boronic acid substrate to create complex, fused tricyclic quinoline frameworks. scispace.comorientjchem.org Such strategies highlight the trend towards building molecular complexity from readily available starting materials. scispace.comorientjchem.org

Expanding the Scope of Cross-Coupling Partners

This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. A major avenue of future research is to expand the variety of coupling partners to rapidly generate diverse libraries of novel quinoline derivatives. rsc.org

Key areas of exploration include:

Heteroaryl Halides: While couplings with simple aryl halides are well-established, there is a growing interest in using complex and sterically hindered heteroaryl halides to synthesize molecules with greater three-dimensional complexity and potential for novel biological activity. wwjmrd.com

Alkyl and Vinyl Partners: Research is advancing the use of alkyl and vinyl halides or their equivalents in Suzuki-Miyaura couplings. mdpi.comrsc.org This would allow for the introduction of saturated and unsaturated aliphatic chains onto the quinoline core, significantly diversifying the chemical space of accessible compounds.

Alternative Coupling Reactions: Beyond the Suzuki-Miyaura reaction, the boronic acid functional group can participate in other types of cross-coupling reactions, such as Chan-Lam and Petasis reactions, to form carbon-heteroatom bonds (C-N, C-O, C-S). Exploring these pathways will enable the synthesis of an even wider range of functionalized quinolines.

The development of new catalytic systems, including those based on nickel and rhodium, is also expanding the possibilities for cross-coupling reactions with different types of electrophiles beyond traditional organic halides. rsc.org

Exploration of New Biological Applications for Quinoline Derivatives

The quinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities. biointerfaceresearch.comnih.govresearchgate.net Derivatives synthesized from this compound are being actively investigated for a variety of therapeutic applications.

Anticancer Activity: This remains one of the most promising areas. Quinoline derivatives have shown efficacy against numerous cancer types, including breast, lung, and leukemia. researchgate.netrsc.org Research is focused on:

Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and HER-2, which are crucial in cancer cell signaling. rsc.org Boronic acid-containing quinolines have specifically been identified as potent dual inhibitors of CLK and ROCK kinases, which are emerging anticancer targets. mdpi.com

Targeting Novel Pathways: Future work will aim to identify new molecular targets for quinoline derivatives, potentially overcoming resistance to existing cancer therapies. researchgate.net

Other Therapeutic Areas: Beyond oncology, the derivatives are being explored for:

Antimalarial and Antimicrobial Properties: The quinoline core is central to well-known antimalarial drugs like chloroquine (B1663885) and mefloquine. biointerfaceresearch.comijprajournal.com New derivatives are being screened for activity against drug-resistant strains of malaria and various bacteria and fungi. biointerfaceresearch.com

Neurodegenerative Diseases: Some quinoline hybrids are being designed as multi-target agents for Alzheimer's disease by inhibiting cholinesterases and preventing amyloid-β aggregation. mdpi.com

Anti-HIV Agents: The quinoline scaffold is present in some anti-HIV drugs, and new derivatives are being designed and studied as potential reverse transcriptase inhibitors. nih.gov

Anti-inflammatory and Cardiovascular applications. nih.govresearchgate.net

Advanced Computational Modeling and Design

In silico techniques are becoming indispensable in guiding the future direction of research on quinoline derivatives. researchgate.net Computational chemistry allows for the rational design of new molecules and the prediction of their properties before undertaking costly and time-consuming laboratory synthesis.

Emerging computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), are used to correlate the three-dimensional structure of quinoline derivatives with their biological activity. nih.gov This provides valuable insights into which structural modifications are likely to enhance potency. nih.govnih.gov

Molecular Docking: This technique predicts how a molecule binds to the active site of a biological target, such as an enzyme or receptor. nih.govmdpi.com It is used to screen virtual libraries of quinoline derivatives to identify those with the highest predicted binding affinity, helping to prioritize candidates for synthesis. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the interaction between a ligand and its target protein over time, offering deeper insights into the stability of the complex and the key interactions that drive binding. nih.gov

Pharmacokinetic Profiling (ADMET): Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds. acs.org This in silico profiling helps to identify candidates with drug-like properties early in the discovery process. nih.gov

By integrating these computational methods, researchers can move from broad screening to a more targeted, hypothesis-driven approach, accelerating the discovery of novel this compound derivatives with enhanced therapeutic potential. nih.gov

Q & A

Basic: What synthetic routes are commonly employed to prepare (6-Bromo-2-methoxyquinolin-3-yl)boronic acid, and what are the critical reaction parameters?

Answer:

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-boron bonds. A representative procedure involves coupling a brominated quinoline precursor with a boronic acid pinacol ester under palladium catalysis. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous conditions.

- Solvent : Tetrahydrofuran (THF) or dimethoxyethane (DME) at reflux (80–100°C).

- Base : Na₂CO₃ or Cs₂CO₃ to deprotonate intermediates and stabilize the boronate complex.

Evidence from the synthesis of bedaquiline analogues highlights the use of this compound as a key intermediate, emphasizing rigorous purification via column chromatography to remove Pd residues .

Basic: How does the boronic acid moiety in this compound influence its reactivity in cross-coupling reactions?

Answer:

The boronic acid group enables participation in Suzuki-Miyaura couplings, forming C–C bonds with aryl/heteroaryl halides. Reactivity is governed by:

- Electron-withdrawing substituents (e.g., bromine on the quinoline ring), which enhance electrophilicity at the coupling site.

- Solvent polarity : Polar aprotic solvents stabilize the boronate intermediate.

- pH : Mildly basic conditions (pH 7–9) prevent boroxine formation (trimerization), a common side reaction .

Advanced: How can researchers address challenges in quantifying trace boronic acid impurities in drug substances like Lumacaftor?

Answer:

A validated LC-MS/MS method in MRM mode is recommended for high sensitivity:

- Ionization : Electrospray ionization (ESI) in negative mode for underivatized boronic acids.

- Column : C18 stationary phase with a mobile phase of 0.1% formic acid in water/acetonitrile.

- Limit of detection (LOD) : <0.1 ppm, achieved through optimized fragmentation patterns (e.g., m/z transitions for [M-H]⁻ ions).

This approach avoids derivatization steps, reducing analysis time while meeting ICH guidelines for genotoxic impurity control .

Advanced: What experimental strategies mitigate boroxine formation during MALDI-MS analysis of boronic acid-containing peptides?

Answer:

- Derivatization : Convert boronic acids to pinacol esters pre-analysis to prevent dehydration/trimerization.

- Matrix choice : Use 2,5-dihydroxybenzoic acid (DHB) for in situ esterification on the MALDI plate, enhancing signal stability.

- High-resolution MS/MS : Enables sequencing of branched peptides with multiple boronic acid groups by resolving isotopic patterns and fragmentation pathways.

These methods, validated for peptides with up to five boronic acid moieties, improve throughput in library screening .

Advanced: How do kinetic and thermodynamic factors govern the binding of this compound to diols in glycoprotein interaction studies?

Answer:

- Kinetics : Stopped-flow fluorescence assays reveal kon values (e.g., D-fructose > D-glucose) dictate binding rates, with equilibrium reached within seconds.

- Thermodynamics : Binding constants (Ka) correlate with the diol’s stereochemistry; cis-1,2-diols (e.g., fructose) exhibit higher affinity than trans configurations.

- Non-specific interactions : Optimize buffer systems (e.g., borate buffer at pH 8.5) to reduce secondary electrostatic/hydrophobic interactions with non-glycosylated proteins .

Advanced: What computational and experimental approaches are used to evaluate the anticancer potential of this compound?

Answer:

- Docking studies : Target proteasomes or kinases (e.g., EGFR) using the quinoline scaffold’s planar structure for π-π stacking.

- In vitro assays : Glioblastoma cell viability tests (MTT assay) with IC₅₀ determination. Dose-dependent apoptosis is confirmed via flow cytometry (Annexin V/PI staining).

- Structure-activity relationship (SAR) : Modify methoxy/bromo substituents to balance lipophilicity (logP) and solubility, critical for blood-brain barrier penetration .

Table 1: Key Physicochemical and Analytical Parameters

Basic: What safety precautions are required when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill management : Neutralize with damp sand, collect in sealed containers, and dispose as hazardous boron waste.

- Storage : Anhydrous conditions at 2–8°C to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.